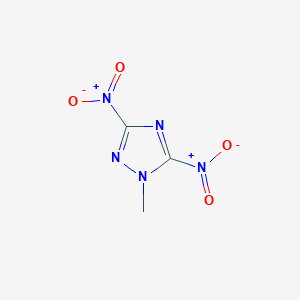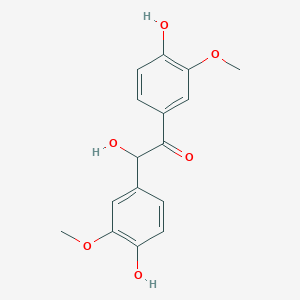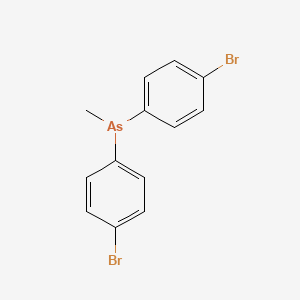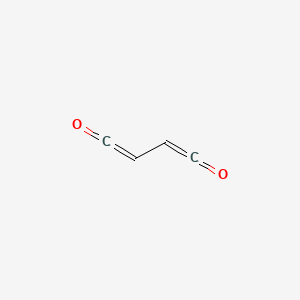
Buta-1,3-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buta-1,3-diene-1,4-dione, also known as bisketene, is an organic compound with the formula C₄H₂O₂. It is a conjugated diene and diketone, characterized by the presence of two double bonds and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of vinyl phosphates with organometallic reagents, such as aryllithium, to form trisubstituted buta-1,3-dienes, which can then be further oxidized to yield the desired diketone . Another method involves the palladium-catalyzed cross-coupling reactions of vinyl halides with alkenyl-substituted organometallic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of palladium catalysts and organometallic reagents is common in industrial settings due to their efficiency and scalability.
化学反応の分析
Types of Reactions
Buta-1,3-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
科学的研究の応用
Buta-1,3-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism by which buta-1,3-diene-1,4-dione exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene and diketone structure. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with the formula C₄H₆.
2,3-Dimethylbuta-1,3-diene: A substituted diene with additional methyl groups.
Vinylethylene: Another conjugated diene with a different substitution pattern.
Uniqueness
Buta-1,3-diene-1,4-dione is unique due to the presence of both diene and diketone functionalities, which confer distinct reactivity and chemical properties compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
特性
CAS番号 |
2829-38-1 |
|---|---|
分子式 |
C4H2O2 |
分子量 |
82.06 g/mol |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h1-2H |
InChIキー |
IBHMKHMMZPPEQT-UHFFFAOYSA-N |
正規SMILES |
C(=C=O)C=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


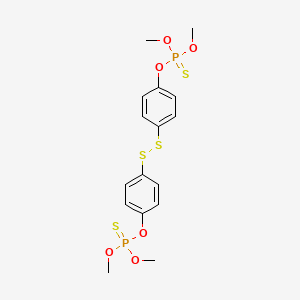

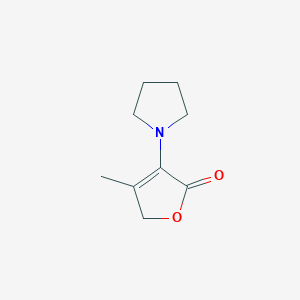
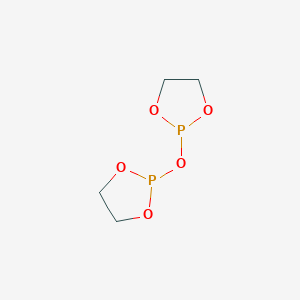
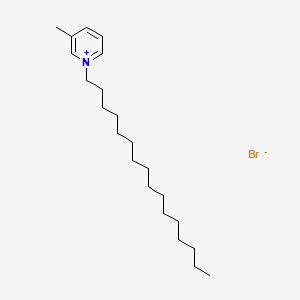

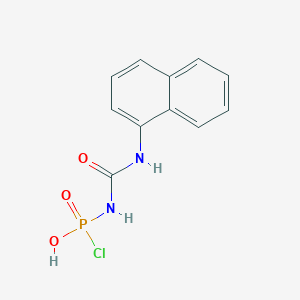

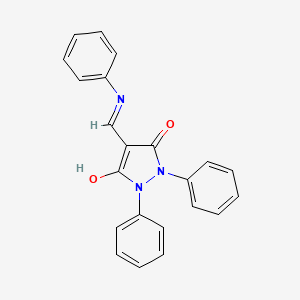
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

